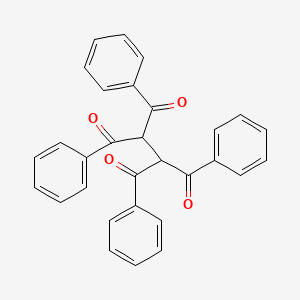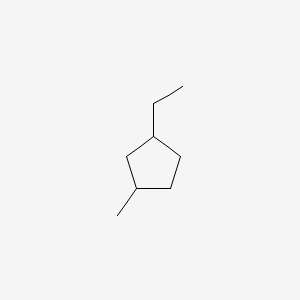
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is an organic compound with the molecular formula C30H22O4. It is characterized by its two benzoyl groups and two phenyl groups attached to a butanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione typically involves the reaction of benzil with benzaldehyde in the presence of a base. One common method is the Claisen-Schmidt condensation, where benzil and benzaldehyde are reacted in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and bases might vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学的研究の応用
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with active sites or binding pockets of target molecules.
類似化合物との比較
Similar Compounds
Benzil (1,2-diphenylethane-1,2-dione): Similar in structure but lacks the additional benzoyl groups.
Benzoin (2-hydroxy-1,2-diphenylethanone): Contains a hydroxyl group instead of a second carbonyl group.
1,3-Diphenyl-1,3-propanedione: Similar backbone but different positioning of phenyl groups.
Uniqueness
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is unique due to its specific arrangement of benzoyl and phenyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where its particular chemical behavior is advantageous.
特性
CAS番号 |
4440-93-1 |
|---|---|
分子式 |
C30H22O4 |
分子量 |
446.5 g/mol |
IUPAC名 |
2,3-dibenzoyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C30H22O4/c31-27(21-13-5-1-6-14-21)25(28(32)22-15-7-2-8-16-22)26(29(33)23-17-9-3-10-18-23)30(34)24-19-11-4-12-20-24/h1-20,25-26H |
InChIキー |
QPKVOOSJCFCEGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)




![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
![3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
